

Fuziline: Comprehensive Application Notes on Solubility and Biological Activity

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Compound of Interest

Compound Name: Fuziline (Standard)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Fuziline, a diterpenoid alkaloid, in Dimethyl Sulfoxide (DMSO) and offer a general protocol for determining its solubility in other organic solvents. Additionally, a key signaling pathway influenced by Fuziline is illustrated to support its application in metabolic research.

Physicochemical Properties and Solubility

Fuziline is a diterpene alkaloid with recognized cardioprotective and thermogenic properties. Understanding its solubility is critical for the preparation of stock solutions and for conducting in vitro and in vivo studies.

Solubility Data

The solubility of Fuziline has been determined in DMSO, a common solvent for initial drug screening and in vitro assays. Quantitative data for Fuziline's solubility is summarized in the table below. Researchers should note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, unopened bottle of DMSO is highly recommended.^[1]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	220.47	Sonication may be required to achieve this concentration. ^[1]
In vivo formulation	≥ 2.5	≥ 5.51	A clear solution can be obtained by preparing a 25.0 mg/mL stock in DMSO and then diluting with PEG300, Tween-80, and saline. ^[1]

Molecular Weight of Fuziline: 453.58 g/mol ^[2]

While specific quantitative solubility data in other organic solvents are not readily available in the literature, Fuziline's chemical structure suggests potential solubility in polar organic solvents. Experimental determination is recommended to ascertain its solubility in solvents such as ethanol, methanol, and acetonitrile.

Experimental Protocols

Protocol for Preparing a Fuziline Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Fuziline in DMSO.

Materials:

- Fuziline (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer

- Sonicator (optional)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

Procedure:

- Preparation: Ensure all glassware is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO to minimize water content.
- Weighing: Accurately weigh the desired amount of Fuziline powder using a calibrated analytical balance and transfer it to a sterile vial.
- Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of Fuziline).
- Dissolution:
 - Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.
 - If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution becomes clear.[\[1\]](#)
- Storage: Store the stock solution at -20°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.[\[2\]](#) Before use, thaw the solution at room temperature and ensure it is fully dissolved by vortexing.

General Protocol for Determining Fuziline Solubility (Shake-Flask Method)

This protocol outlines a general and reliable method for determining the solubility of Fuziline in various organic solvents.

Materials:

- Fuziline (solid powder)

- A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, etc.)
- Small glass vials with screw caps
- Shaker or orbital incubator set to a constant temperature
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

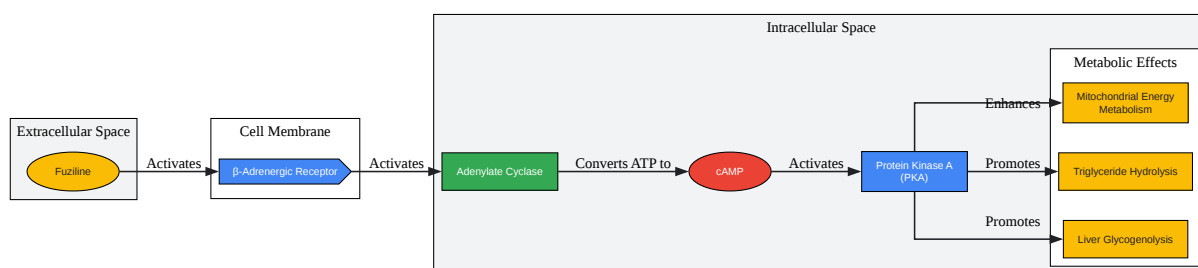
Procedure:

- **Sample Preparation:** Add an excess amount of Fuziline to several vials. The exact amount should be more than what is expected to dissolve.
- **Solvent Addition:** Add a known volume of the selected solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.
- **Phase Separation:** After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
- **Sample Analysis:**
 - Carefully take an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of Fuziline in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

- Calculation: Calculate the solubility of Fuziline in each solvent based on the measured concentration and the dilution factor.

Biological Activity and Signaling Pathway

Fuziline has been shown to play a role in regulating glucose and lipid metabolism by activating thermogenesis.[3] This effect is mediated through the non-selective activation of β -adrenergic receptors (β -AR), which subsequently stimulates the downstream cAMP-PKA signaling pathway.[3] This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, as well as enhanced mitochondrial energy metabolism.[3]

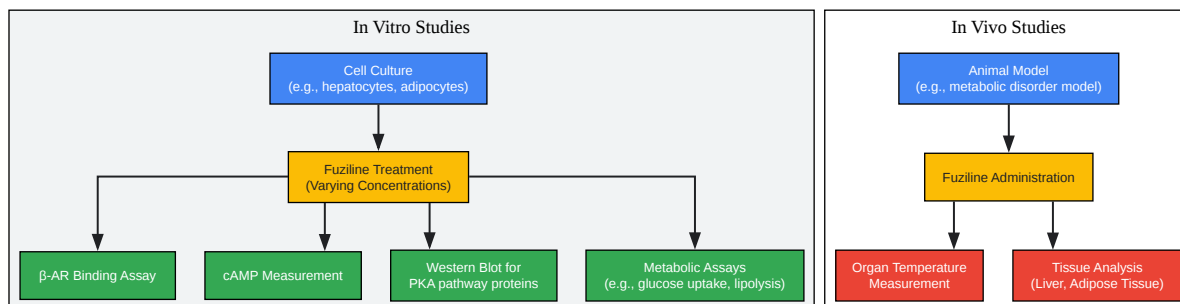


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Caption: Fuziline activates the β -adrenergic receptor signaling pathway.

Experimental Workflow for Investigating Fuziline's Mechanism

Below is a generalized workflow for researchers investigating the molecular mechanism of Fuziline's thermogenic effects.



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Caption: A workflow for studying Fuziline's thermogenic effects.

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